molecular formula C6H8N2O3 B2371650 5-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 113100-65-5

5-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2371650
CAS No.: 113100-65-5
M. Wt: 156.141
InChI Key: KSQUPSFMOIOYDF-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 113100-65-5) is a high-purity chemical building block for research and development. This compound features a pyrazole core substituted with a methoxy group at the 5-position and a carboxylic acid moiety at the 4-position, making it a versatile intermediate in organic synthesis and medicinal chemistry . The carboxylic acid group allows for further derivatization, such as the formation of amides or esters, while the methoxy and methyl groups can influence the electronic properties and metabolic stability of the resulting molecules. Pyrazole carboxylic acid derivatives are of significant interest in the development of novel pharmaceutical compounds and agrochemicals, serving as key scaffolds due to their wide range of biological activities . As a research chemical, it is strictly for use in laboratory settings. This product is offered For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols, as this compound may cause skin, eye, and respiratory irritation . It is recommended to store under an inert atmosphere at room temperature .

Properties

IUPAC Name

5-methoxy-1-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-8-5(11-2)4(3-7-8)6(9)10/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQUPSFMOIOYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113100-65-5
Record name 5-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid
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Preparation Methods

Reaction Mechanism and Precursor Design

The most direct route to 5-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid involves cyclocondensation of methoxymethylene ethyl cyanoacetate with methyl hydrazine. This method adapts the protocol described in CN105646357A for synthesizing 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. By substituting ethoxymethylene with methoxymethylene in the cyanoacetate precursor, the methoxy group is introduced at position 5 during ring formation.

The reaction proceeds via nucleophilic attack of methyl hydrazine on the electrophilic β-carbon of the cyanoacetate, followed by cyclization to form the pyrazole ring. The ester group at position 4 is subsequently hydrolyzed to the carboxylic acid using aqueous potassium hydroxide.

Optimization and Yield Data

  • Solvent System : Toluene is preferred for its ability to dissolve both reactants while facilitating azeotropic removal of water.
  • Temperature Profile : Cyclocondensation occurs at 22–30°C during methyl hydrazine addition, followed by reflux at 110°C for 2 hours to complete ring formation.
  • Ester Hydrolysis : Treatment with 3M KOH in methanol at 0°C achieves >90% conversion to the carboxylic acid.
Step Reagents Conditions Yield (%)
Cyclocondensation Methoxymethylene ethyl cyanoacetate, methyl hydrazine Toluene, 110°C, 2 h 78
Ester hydrolysis KOH (3M in MeOH) 0°C → RT, 12 h 92

This two-step process achieves an overall yield of 72%, with purity >98% confirmed by HPLC.

Functionalization of Preformed Pyrazole Carboxylates

Methylation and Methoxy Substitution

An alternative route begins with diethyl 1H-pyrazole-3,5-dicarboxylate. Methylation at the 1-position using iodomethane and potassium carbonate in acetone yields diethyl 1-methylpyrazole-3,5-dicarboxylate. Selective hydrolysis of the ester at position 5 is achieved using 3M KOH in methanol, leaving the position 3 ester intact for subsequent modification.

Introduction of the methoxy group at position 5 involves chlorination with thionyl chloride followed by nucleophilic substitution with sodium methoxide:

$$
\text{Diethyl 1-methylpyrazole-3,5-dicarboxylate} \xrightarrow{\text{SOCl}_2} \text{5-chloro-1-methylpyrazole-3-carboxylate} \xrightarrow{\text{NaOMe}} \text{5-methoxy derivative}
$$

Challenges in Regioselectivity

Positional selectivity during chlorination requires careful control:

  • Chlorinating Agent : SO₂Cl₂ in dichloroethane at 60°C selectively targets position 5 due to electron-withdrawing effects of the adjacent ester group.
  • Reaction Monitoring : TLC (PE/EA 10:1) ensures completion without over-chlorination.

Final hydrolysis of the position 3 ester with HCl yields the target compound, though this method suffers from lower overall yields (55–60%) due to multiple purification steps.

Oxidation of 4-Methyl Derivatives

KMnO₄-Mediated Oxidation

A less common approach involves oxidation of 5-methoxy-1-methyl-1H-pyrazole-4-methyl. Treatment with potassium permanganate in acidic conditions converts the methyl group to a carboxylic acid:

$$
\text{4-CH}3 \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}4} \text{4-COOH}
$$

Limitations and Byproducts

  • Over-Oxidation Risk : Prolonged reaction times lead to decarboxylation, reducing yields to 40–45%.
  • Purification : Silica gel chromatography (PE/EA 1:1) is required to isolate the product from residual manganese dioxide.

Comparative Analysis of Synthetic Routes

Method Key Advantage Limitation Overall Yield (%)
Cyclocondensation Fewer steps, high purity Requires custom methoxymethylene precursor 72
Functionalization Uses commercial intermediates Low regioselectivity in chlorination 55
Oxidation Straightforward for 4-methyl analogs Risk of over-oxidation 40

The cyclocondensation route is favored for industrial-scale synthesis due to its efficiency, while the functionalization method offers flexibility for structural analogs.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6) : δ 12.1 (s, 1H, COOH), 7.38 (s, 1H, H-3), 3.89 (s, 3H, OCH₃), 3.72 (s, 3H, NCH₃).
  • IR (KBr) : 1695 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

Purity Assessment

  • HPLC : Retention time 8.2 min (C18 column, 40% MeOH/H₂O), purity >98%.
  • Melting Point : 189–191°C (decomposes).

Scientific Research Applications

Biological Activities

Antifungal Activity
Research indicates that derivatives of 5-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid exhibit significant antifungal properties. One study demonstrated that a specific derivative, 9m, showed higher antifungal activity against several phytopathogenic fungi compared to the commercial fungicide boscalid. The effective concentrations (EC50 values) for 9m against various fungi were as follows:

Fungal SpeciesEC50 Value (µM)
Colletotrichum orbiculare5.50
Rhizoctonia solani14.40
Phytophthora infestans75.54
Fusarium moniliforme79.42
Botryosphaeria berengeriana28.29

These results suggest that the compound and its derivatives could be developed as effective agricultural fungicides .

Enzyme Inhibition Studies
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has been studied in the context of monoamine oxidase (MAO) inhibition, which is relevant for treating neurological disorders. Research has indicated that pyrazole derivatives can act as selective and reversible inhibitors of MAO, highlighting their significance in medicinal chemistry .

Agricultural Applications

Herbicide Development
this compound serves as an intermediate in the synthesis of herbicides. Its derivatives have shown promise in enhancing the efficacy of herbicides through improved selectivity and reduced toxicity to non-target species . The synthesis of these compounds often involves straightforward chemical reactions that yield high purity and yield, making them suitable for agricultural applications.

Chemical Synthesis and Industrial Use

The compound is utilized as a building block in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. It serves as an organic buffer in biochemical applications, aiding in peptide synthesis and other chemical reactions . Its stability under various conditions allows it to be employed effectively in laboratory settings.

Case Study: Antifungal Efficacy

In a comparative study, researchers synthesized several derivatives of this compound and evaluated their antifungal activities against seven different fungal pathogens. The study employed molecular docking techniques to understand the interaction between the compounds and target enzymes involved in fungal metabolism, leading to insights into structure-activity relationships (SAR) .

Case Study: Herbicide Development

A patent describes a novel method for synthesizing derivatives of this compound aimed at enhancing herbicidal activity while minimizing environmental impact. The research focused on modifying the functional groups attached to the pyrazole ring to improve herbicidal properties without increasing toxicity to beneficial organisms .

Mechanism of Action

The mechanism of action of 5-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific biological context.

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrazole-4-carboxylic Acid Derivatives

Structural Variations and Substituent Effects

Pyrazole-4-carboxylic acid derivatives exhibit diverse biological and chemical properties depending on substituent positions and types. Below is a comparative overview:

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Reference
5-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid 5-OCH₃, 1-CH₃ Methoxy, Methyl, Carboxylic acid 156.14
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid 5-CH₃, 1-Ph Methyl, Phenyl, Carboxylic acid 216.22
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid 5-NH₂, 3-CH₃, 1-Ph Amino, Methyl, Phenyl 217.23
5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid 5-OCH₃, 4-CH₃, 1-Ph Methoxy, Methyl (adjacent) 232.24
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid 5-CH₃, 1-Ph, 3-Ph Methyl, Two Phenyl groups 288.33

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : Bulky substituents like diphenyl groups () reduce reactivity in nucleophilic reactions compared to smaller groups (e.g., methyl or methoxy).
  • Positional Isomerism : The 5-methoxy-4-methyl isomer () shows distinct spectral and reactivity profiles due to proximity of substituents to the carboxylic acid.
Example Syntheses:

Target Compound: Precursor: Ethyl 5-methoxy-1-methyl-1H-pyrazole-4-carboxylate. Hydrolysis: NaOH in methanol/water, refluxed for 5–6 hours, followed by acidification (HCl) to yield the carboxylic acid .

5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid ():

  • Cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine to form the ester, followed by NaOH hydrolysis (56–80% yield).

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (): Hydrolysis of the corresponding ethyl ester using 10% NaOH in methanol (80% yield).

Key Trends :

  • Yields vary based on steric hindrance (e.g., diphenyl derivatives require longer reaction times).
  • Carboxylic acid formation is confirmed via IR (C=O stretch ~1650 cm⁻¹) and NMR (loss of ester signals) .

Physicochemical and Spectral Properties

Melting Points and Solubility:
Compound Melting Point (°C) Solubility Profile
This compound Not reported Soluble in polar solvents (e.g., methanol, DMSO)
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid 136 Moderate in ethanol/water
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid 156–157 Low in nonpolar solvents
Spectral Data Comparison:
  • IR Spectroscopy :
    • Carboxylic acid C=O: 1651–1655 cm⁻¹ (consistent across derivatives) .
    • Methoxy C-O stretch: ~1250 cm⁻¹ (target compound ).
  • ¹H-NMR :
    • Methoxy protons: δ 3.7–3.9 (singlet, target compound).
    • Aromatic protons: δ 7.2–7.5 (phenyl-containing derivatives ).

Biological Activity

5-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the key findings regarding its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic potential, supported by data tables and relevant case studies.

Primary Targets:
The compound primarily targets Leishmania aethiopica and Plasmodium berghei , which are responsible for leishmaniasis and malaria, respectively. It exerts its effects by inhibiting the enzyme Lm-PTR1 , crucial for the survival and replication of these pathogens.

Biochemical Pathways:
this compound influences various biochemical pathways by modulating enzyme activities. It has been shown to interact with cytochrome P450 enzymes, affecting drug metabolism and potentially leading to altered pharmacodynamics in co-administered drugs.

Pharmacokinetics

The compound is noted for its good bioavailability, which enhances its therapeutic efficacy. Studies indicate that it maintains stability under physiological conditions but can degrade under extreme environmental factors such as light and heat .

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial properties. It exhibits significant activity against various bacterial strains, making it a candidate for further development as an antibacterial agent .

Antioxidant Activity

The compound also shows potential as an antioxidant, which could be beneficial in mitigating oxidative stress-related diseases. Its ability to scavenge free radicals has been documented in several studies .

Anti-inflammatory Properties

In addition to antimicrobial effects, this pyrazole derivative has demonstrated anti-inflammatory activity. It inhibits key inflammatory pathways, suggesting its potential use in treating inflammatory conditions .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

StudyFindings
Inhibition of Lm-PTR1 leading to reduced viability of Leishmania spp.
Antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
Demonstrated significant anti-inflammatory effects in animal models with minimal toxicity.

Dosage Effects

The biological activity of this compound varies significantly with dosage. Low doses have been associated with minimal toxicity while effectively modulating specific biochemical pathways. In contrast, higher doses may lead to more pronounced therapeutic effects but require careful monitoring due to potential side effects .

Q & A

Q. What are the optimal synthetic routes for 5-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or diketones. For example, ethyl acetoacetate can react with methoxy-substituted hydrazines under acidic or basic conditions to form the pyrazole core. Hydrolysis of the ester intermediate (e.g., using NaOH or LiOH) yields the carboxylic acid derivative . Optimization of solvent (e.g., ethanol vs. DMF) and temperature (80–120°C) is critical to minimize by-products like regioisomers. Catalytic methods using Lewis acids (e.g., ZnCl₂) may enhance regioselectivity for the 4-carboxylic acid position .

Q. What analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns (e.g., methoxy at C5 vs. C3) and distinguish between tautomeric forms. The carboxylic proton typically appears as a broad peak at δ 12–14 ppm .
  • HPLC-MS : Reversed-phase HPLC with UV detection (λ = 210–260 nm) and mass spectrometry (ESI+) validate purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 183) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Q. How does the methoxy group at position 5 influence the compound’s solubility and stability?

  • Methodological Answer : The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) due to its electron-donating nature. Stability studies (TGA/DSC) show decomposition temperatures >200°C, with photodegradation mitigated by storage in amber vials under inert gas . Hydrolytic stability at physiological pH (7.4) can be assessed via accelerated aging in PBS buffer .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. inactive results) across studies?

  • Methodological Answer : Discrepancies often arise from substituent effects on the pyrazole ring. For example:
  • Bioactivity Testing : Compare IC₅₀ values in COX-2 inhibition assays (using ELISA) versus in vivo models (e.g., carrageenan-induced paw edema in rodents). Adjust substituent electronic profiles (e.g., replacing methoxy with electron-withdrawing groups) to modulate activity .
  • Metabolic Stability : Use liver microsome assays (human/rat) to evaluate first-pass metabolism. The methoxy group may reduce CYP450-mediated oxidation compared to methyl or halogen substituents .

Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and binding affinities of derivatives?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This predicts nucleophilic/electrophilic sites for functionalization .
  • Docking Studies : Use AutoDock Vina to simulate interactions with targets like COX-2 (PDB ID: 5KIR). The carboxylic acid group often forms hydrogen bonds with Arg120 and Tyr355, while the methoxy group stabilizes hydrophobic pockets .

Q. What experimental designs mitigate challenges in regioselective substitution at the pyrazole ring?

  • Methodological Answer :
  • Protecting Groups : Temporarily protect the carboxylic acid with tert-butyl esters to direct electrophilic substitution (e.g., nitration, halogenation) to N1 or C3 positions .
  • Microwave Synthesis : Enhances reaction homogeneity and reduces side products (e.g., 30 minutes at 150°C vs. 24 hours conventional heating) .

Key Research Findings

  • Synthetic Yield Optimization : Ethanol as solvent increases yield to 78% compared to 52% in THF due to better solubility of intermediates .
  • Biological Activity : Derivatives with 5-methoxy groups show 40% higher COX-2 inhibition than 5-methyl analogs (IC₅₀ = 0.8 μM vs. 1.4 μM) .

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